ethyl 3-(2H-1,3-benzodioxole-5-amido)-1-benzofuran-2-carboxylate
Description
Ethyl 3-(2H-1,3-benzodioxole-5-amido)-1-benzofuran-2-carboxylate is a synthetic organic compound featuring a benzofuran core substituted with an ethyl ester group at position 2 and a 2H-1,3-benzodioxole-5-amido moiety at position 2. The benzodioxole group is a fused aromatic ring system with two oxygen atoms, contributing to electron-rich properties that may enhance binding interactions in biological or catalytic systems. The ester functionality at position 2 introduces hydrolytic sensitivity, which could influence its pharmacokinetic profile or material stability.
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxole-5-carbonylamino)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-2-23-19(22)17-16(12-5-3-4-6-13(12)26-17)20-18(21)11-7-8-14-15(9-11)25-10-24-14/h3-9H,2,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEKJZIHLYTGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2H-1,3-benzodioxole-5-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-amine with ethyl 1-benzofuran-2-carboxylate under specific reaction conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2H-1,3-benzodioxole-5-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amido group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(2H-1,3-benzodioxole-5-amido)-1-benzofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(2H-1,3-benzodioxole-5-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzodioxole and benzofuran rings may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent groups or core frameworks. Below is a comparative analysis using available evidence and inferred chemical principles:
Benzodioxole Derivatives
- 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one (from ): Structural Differences: Replaces the benzofuran-ester core with a butanone chain and methylamino group. Functional Implications: The ketone and amine groups may increase polarity compared to the ester and amido groups in the target compound. This could affect solubility and biological activity. Synthetic Relevance: Both compounds leverage the benzodioxole group, suggesting shared synthetic pathways (e.g., amidation or alkylation reactions) .
Benzofuran-Based Compounds
- 6-Hydroxy-1-benzofuran-5-yl derivatives (from ): Structural Differences: Features a hydroxyl group at position 6 and lacks the benzodioxole-amido substitution. Stability and Reactivity: Ester groups (as in the target compound) are more hydrolytically labile than hydroxyl groups, impacting storage and metabolic degradation .
Ester-Functionalized Analogues
- Ethyl 1-Benzofuran-2-Carboxylate (hypothetical analog): Structural Differences: Lacks the benzodioxole-amido group at position 3.
Data Tables
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| Ethyl 3-(2H-1,3-benzodioxole-5-amido)-... | Benzofuran | Ethyl ester, benzodioxole-amido | Hydrolytic sensitivity, π-π interactions |
| 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino) | Butanone | Benzodioxole, methylamino | Polar, potential CNS activity |
| 6-Hydroxy-1-benzofuran-5-yl derivatives | Benzofuran | Hydroxyl, variable side chains | High hydrogen-bonding capacity |
Research Findings and Limitations
- Stability Concerns : The ester group may necessitate formulation adjustments (e.g., prodrug strategies) to mitigate hydrolysis .
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